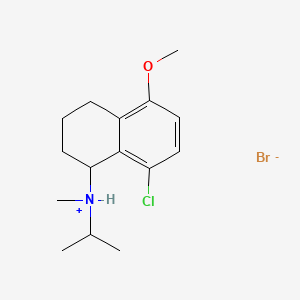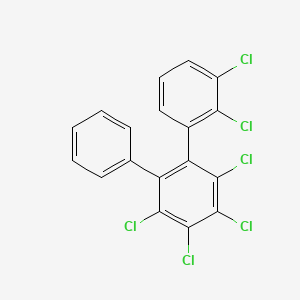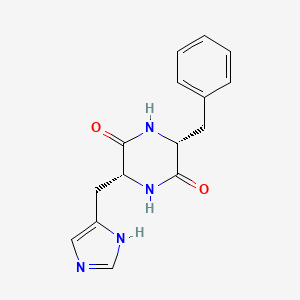![molecular formula C24H36O3 B13776853 [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate is a complex organic compound with a unique structure that combines a methoxymethylphenyl group with a propylcyclohexylcyclohexane carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the methoxymethylphenyl and propylcyclohexylcyclohexane carboxylate intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in biochemistry and pharmacology.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and disease treatment.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and lubricants.
作用机制
The mechanism of action of [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- [4-(Methoxymethyl)phenyl] 4-(1-butylcyclohexyl)cyclohexane-1-carboxylate
- [4-(Methoxymethyl)phenyl] 4-(1-ethylcyclohexyl)cyclohexane-1-carboxylate
- [4-(Methoxymethyl)phenyl] 4-(1-methylcyclohexyl)cyclohexane-1-carboxylate
Uniqueness
The uniqueness of [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and functionality.
属性
分子式 |
C24H36O3 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
[4-(methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H36O3/c1-3-15-24(16-5-4-6-17-24)21-11-9-20(10-12-21)23(25)27-22-13-7-19(8-14-22)18-26-2/h7-8,13-14,20-21H,3-6,9-12,15-18H2,1-2H3 |
InChI 键 |
AIYPTDDVQHVTSD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCCCC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


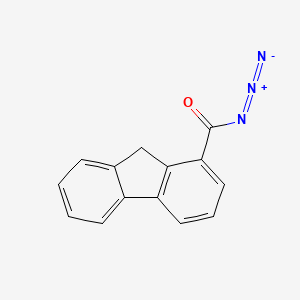
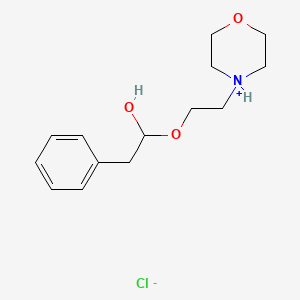
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)

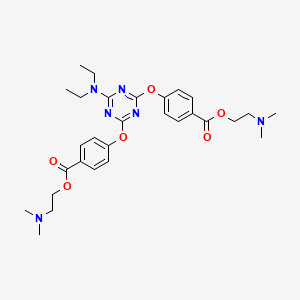
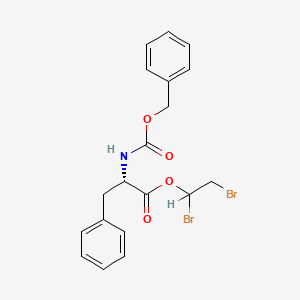
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)


![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
